Boc-Gly-ONp

Overview

Description

Preparation Methods

Boc-Gly-ONp is typically synthesized by reacting Boc-glycine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or chromatography to obtain a high-purity compound suitable for use in peptide synthesis .

Chemical Reactions Analysis

Boc-Gly-ONp undergoes several types of chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: In the presence of water and a base or acid, this compound can hydrolyze to form Boc-glycine and 4-nitrophenol.

Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and reducing agents like sodium borohydride . The major products formed from these reactions are typically peptides, Boc-glycine, and derivatives of 4-nitrophenol .

Scientific Research Applications

Peptide Synthesis

1. Activation of Amino Acids:

Boc-Gly-ONp serves as an activated ester for the coupling of glycine with other amino acids. The use of this compound in conjunction with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enhances the yield and efficiency of peptide synthesis. In studies, yields ranging from 75% to 85% have been reported when using this compound in the formation of dipeptides .

2. One-Pot Synthesis:

The one-pot method utilizing this compound allows for the simultaneous activation and coupling of multiple amino acids, streamlining the peptide synthesis process. This method has been shown to produce peptides with high purity and yield, making it a preferred approach in synthetic organic chemistry .

Therapeutic Applications

1. Drug Development:

this compound is utilized in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential intermediate in the production of therapeutic peptides such as insulin and glucagon. The incorporation of this compound into peptide sequences can enhance biological activity and stability .

2. Antiviral Research:

Recent studies have explored the use of this compound derivatives as potential inhibitors of viral proteases, such as those involved in dengue virus replication. These compounds demonstrated significant antiviral activity, highlighting their potential as lead candidates for drug development against viral infections .

Case Studies

Mechanism of Action

The primary mechanism of action of Boc-Gly-ONp involves the activation of amino acids for peptide bond formation. The ester group of this compound reacts with the amino group of an amino acid, forming an activated intermediate that facilitates the nucleophilic attack by another amino acid . This results in the formation of a peptide bond, with the release of 4-nitrophenol as a byproduct .

Comparison with Similar Compounds

Boc-Gly-ONp is similar to other Boc-protected amino acid esters, such as Boc-alanine 4-nitrophenyl ester and Boc-glycine N-hydroxysuccinimide ester . this compound is unique in its ability to provide a high degree of activation for amino acids, making it particularly useful in peptide synthesis . Other similar compounds include:

- Boc-alanine 4-nitrophenyl ester

- Boc-glycine N-hydroxysuccinimide ester

- Boc-glycine 4-nitrophenyl ester

These compounds share similar properties and applications but may differ in their reactivity and stability under various conditions .

Biological Activity

Boc-Gly-ONp, or Boc-protected Glycine 4-nitrophenyl ester , is a synthetic compound widely utilized in peptide synthesis due to its unique structural properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in research.

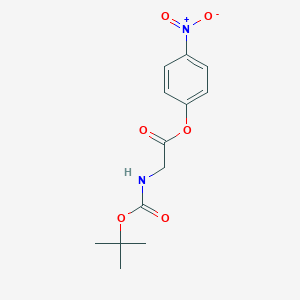

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 284.28 g/mol. The structure consists of:

- Boc group : A tert-butyloxycarbonyl protecting group that prevents unwanted reactions during peptide synthesis.

- Glycine residue : The simplest amino acid, contributing to the formation of peptides.

- 4-Nitrophenyl ester : An active leaving group that facilitates the formation of amide bonds when reacting with other amino acids.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glycine with a Boc anhydride followed by the introduction of the 4-nitrophenyl ester. This method allows for high yields and purity, making it suitable for further applications in peptide synthesis .

This compound primarily functions as a building block for peptide synthesis. The mechanism involves:

- Activation of Carboxylic Acid : The ONp group activates the carboxylic acid for amide bond formation.

- Peptide Bond Formation : Upon reaction with an amine (e.g., another amino acid), this compound releases p-nitrophenol as a byproduct, allowing for efficient coupling .

A representative reaction can be illustrated as follows:

Where represents another amino acid or peptide chain.

Biological Activity and Applications

While this compound itself does not exhibit specific biological activity, its utility lies in the peptides synthesized from it. The biological activity of these peptides depends significantly on their sequence and structure, which can lead to various functions such as:

- Enzyme Inhibition : Peptides formed can act as inhibitors for specific enzymes.

- Receptor Binding : Some peptides may interact with biological receptors, influencing physiological responses.

Case Studies

- Peptide Synthesis for Drug Development : Research has demonstrated that peptides synthesized using this compound exhibit varying degrees of activity against specific targets, such as proteases involved in viral infections . For instance, dipeptides formed using this compound have been tested for their ability to inhibit Dengue virus proteases, showcasing potential therapeutic applications.

- Bioconjugation Studies : In studies involving bioconjugation, this compound has been utilized to create conjugates with glycyrrhizic acid derivatives, enhancing their antiviral properties against Dengue virus .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Nα-Boc-Lysine | Contains one Boc protecting group on the alpha amine | Simpler structure; less steric hindrance |

| Nα,Nε-Di-Boc-Lysine | Similar but lacks the p-nitrophenyl ester | Utilized in different synthetic pathways |

| Lysine 4-Nitrophenyl Ester | Lysine derivative with only one protective group | Directly reactive without additional protection |

| Nα,Nε-Di-Boc-Lysine 4-Aminophenyl Ester | Similar but with an amino group instead of nitro | Enhanced reactivity due to amino functionality |

This compound stands out due to its dual protection strategy combined with the reactive p-nitrophenyl ester group, making it particularly effective for complex peptide synthesis applications .

Q & A

Basic Research Questions

Q. What is the mechanistic role of the para-nitrophenyl (ONp) ester group in Boc-Gly-ONp during peptide coupling reactions?

Methodological Answer: The ONp ester enhances reactivity by acting as a superior leaving group due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. Kinetic studies using UV-Vis spectroscopy (monitoring para-nitrophenol release at 400 nm) or HPLC can quantify reaction rates compared to other esters (e.g., methyl or ethyl). Controlled experiments in anhydrous solvents like DMF or THF are recommended to minimize hydrolysis .

Q. How does the Boc protecting group in this compound improve selectivity in glycine incorporation during solid-phase peptide synthesis (SPPS)?

Methodological Answer: The Boc group prevents unwanted side reactions at the amine terminus, enabling selective deprotection with trifluoroacetic acid (TFA) while leaving the ester intact. Researchers should compare coupling efficiencies via LC-MS analysis of crude peptides synthesized with/without Boc protection. Optimal TFA concentration (20–50% in DCM) and deprotection time (5–30 min) must be validated to avoid premature ester hydrolysis .

Q. What analytical techniques are essential for characterizing this compound purity and stability in synthetic workflows?

Methodological Answer: High-resolution techniques such as ¹H/¹³C NMR (for structural confirmation), HPLC with UV detection (for purity assessment), and mass spectrometry (for molecular weight validation) are critical. Stability studies should include accelerated degradation tests under varying temperatures and humidity levels, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can researchers optimize solvent systems to minimize racemization when using this compound in peptide synthesis?

Methodological Answer: Racemization is influenced by solvent polarity and base strength. Systematic optimization involves testing solvents (e.g., DMF vs. DCM) with additives like HOBt or HOAt to suppress epimerization. Chiral HPLC or circular dichroism (CD) spectroscopy should monitor enantiomeric excess (ee). Time-resolved ²D NMR can identify intermediates responsible for stereochemical inversion .

Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound under different pH conditions?

Methodological Answer: Contradictions often arise from varying protonation states of the amine nucleophile. Researchers should conduct pH-controlled coupling experiments (using buffers like HEPES or phosphate) and quantify yields via LC-MS. Multivariate analysis (e.g., DOE) can isolate pH effects from variables like temperature and solvent polarity .

Q. How does the crystallization behavior of this compound impact its scalability in multi-step syntheses?

Methodological Answer: Poor crystallization can lead to low yields during purification. Techniques like solvent screening (using Hansen solubility parameters) and anti-solvent addition (e.g., hexane in DCM) improve crystal formation. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) guide polymorph selection for reproducible scaling .

Q. What methodologies validate the compatibility of this compound with non-standard amino acids in Fmoc/t-Bu SPPS strategies?

Methodological Answer: Compatibility tests should include coupling this compound to sterically hindered residues (e.g., Aib or D-amino acids) under microwave-assisted conditions. MALDI-TOF MS and 2D NMR (e.g., NOESY) assess coupling efficiency and conformational effects. Comparative studies with HATU/DIC activation provide benchmarks .

Q. How can computational modeling predict this compound’s reactivity in novel solvent environments?

Methodological Answer: Density functional theory (DFT) calculations model transition states and solvent effects (e.g., COSMO-RS solvation models). Molecular dynamics (MD) simulations with explicit solvent molecules (e.g., DMSO or ionic liquids) predict activation barriers. Experimental validation via kinetic studies ensures model accuracy .

Q. Guidelines for Data Analysis and Reporting

- Contradiction Analysis: Use systematic comparisons of reaction parameters (e.g., solvent, temperature) and statistical tools (ANOVA, regression) to identify outliers in reported data .

- Documentation Standards: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic procedures, including NMR shifts, HPLC gradients, and purity thresholds .

- Ethical Reproducibility: Provide raw data (e.g., chromatograms, spectra) in supplementary materials and disclose all deviations from protocols .

Properties

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLQFFHXBLDWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190045 | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3655-05-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-Gly-ONp | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.